4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride

Lipophilicity Drug Design Physicochemical Property

4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride (CAS 1016523-64-0) is a substituted benzenesulfonyl chloride featuring a cyclopentyloxy group at the para position and a methyl group at the meta position relative to the reactive –SO₂Cl center. With molecular formula C₁₂H₁₅ClO₃S and a molecular weight of 274.76 g/mol, this compound belongs to the class of aromatic sulfonyl chlorides widely employed as electrophilic intermediates for the synthesis of sulfonamides, sulfonates, and sulfones.

Molecular Formula C12H15ClO3S
Molecular Weight 274.76 g/mol
Cat. No. B13197501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride
Molecular FormulaC12H15ClO3S
Molecular Weight274.76 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)Cl)OC2CCCC2
InChIInChI=1S/C12H15ClO3S/c1-9-8-11(17(13,14)15)6-7-12(9)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
InChIKeyDVDZPGLQVLJPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride – A Differentiated Arylsulfonyl Chloride Building Block for Medicinal Chemistry and Chemical Biology


4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride (CAS 1016523-64-0) is a substituted benzenesulfonyl chloride featuring a cyclopentyloxy group at the para position and a methyl group at the meta position relative to the reactive –SO₂Cl center. With molecular formula C₁₂H₁₅ClO₃S and a molecular weight of 274.76 g/mol, this compound belongs to the class of aromatic sulfonyl chlorides widely employed as electrophilic intermediates for the synthesis of sulfonamides, sulfonates, and sulfones [1]. The compound carries a computed XLogP3 of 3.5, a topological polar surface area of 51.8 Ų, and is routinely supplied at ≥95% purity by multiple vendors including Enamine (EN300-39653), Fluorochem (F744776), and Santa Cruz Biotechnology (sc-348299) [1]. Unlike simpler arylsulfonyl chlorides, the combination of a conformationally restricted cyclopentyloxy ether and a ring-activating methyl substituent generates a distinctive steric and electronic profile that is not interchangeable with generic alternatives.

Why 4-(Cyclopentyloxy)-3-methylbenzenesulfonyl Chloride Cannot Be Replaced by Simpler Arylsulfonyl Chlorides in Structure-Guided Design


In drug discovery and chemical biology programs, substituting one arylsulfonyl chloride building block for another is a common procurement shortcut that can silently invalidate SAR data. The specific 3-methyl-4-cyclopentyloxy substitution pattern of this compound imparts a unique combination of lipophilicity (XLogP3 = 3.5), steric bulk, and conformational constraint that is absent in the widely available 4-methoxy-3-methyl (XLogP3 = 2.8), 4-ethoxy-3-methyl (XLogP3 = 2.6), or 4-(cyclopentyloxy) (XLogP3 = 3.2) analogs [1][2][3]. The cyclopentyloxy motif has been independently validated as a potency-enhancing pharmacophoric element: in a series of N-alkoxy-arylsulfonamide HIV protease inhibitors, the O-cyclopentyl derivative achieved a Kᵢ < 0.005 nM and IC₅₀ = 7 nM, outperforming multiple smaller and linear alkoxy congeners [4]. Using a generic methoxy- or ethoxy-substituted sulfonyl chloride in its place would yield a final compound with substantially different physicochemical properties and, potentially, a different biological profile. The evidence below provides quantitative justification for specifying this compound by exact CAS number in procurement and screening library design.

Quantitative Differential Evidence for 4-(Cyclopentyloxy)-3-methylbenzenesulfonyl Chloride Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: Cyclopentyloxy+Methyl Combination Yields Superior Calculated LogP for Membrane-Permeable Scaffold Design

The target compound exhibits a computed XLogP3 of 3.5, which is substantially higher than the 4-methoxy-3-methyl analog (XLogP3 = 2.8), the 4-ethoxy-3-methyl analog (XLogP3 = 2.6), and the 4-(cyclopentyloxy) analog lacking the methyl group (XLogP3 = 3.2) [1][2][3][4]. This 0.3–0.9 log-unit increase in calculated lipophilicity arises from the synergistic effect of the cyclopentyl ring (C₅H₉) and the ring-activating methyl substituent. In medicinal chemistry, a ΔLogP of ≥0.5 can meaningfully affect passive membrane permeability, plasma protein binding, and overall pharmacokinetic profile of derived sulfonamide or sulfonate products.

Lipophilicity Drug Design Physicochemical Property

Molecular Weight Differentiation: Cyclopentyloxy+Methyl Substituents Provide a Distinct Mass Window for MS-Based Screening and Metabolite Identification

The target compound has a molecular weight of 274.76 g/mol (exact mass: 274.043 Da), which is 54.09 Da higher than 4-methoxy-3-methylbenzenesulfonyl chloride (MW 220.67; exact mass 219.996 Da) and 40.06 Da higher than 4-ethoxy-3-methylbenzenesulfonyl chloride (MW 234.70; exact mass 234.012 Da) [1][2][3]. Compared to the non-methylated 4-(cyclopentyloxy)benzenesulfonyl chloride (MW 260.74; exact mass 260.027 Da), the additional methyl group contributes an increment of 14.02 Da [4]. These mass differences are analytically resolvable and allow unambiguous tracking of derivatives by LC-MS in complex biological matrices.

Molecular Weight Mass Spectrometry Metabolite Identification

Class-Level Biological Validation: O-Cyclopentyl Arylsulfonamide Motif Demonstrates Sub-Nanomolar HIV Protease Inhibition, Outperforming Smaller Alkoxy Congeners

In a systematic SAR study of N-alkoxy-arylsulfonamide-based HIV protease inhibitors, the O-cyclopentyl derivative (compound 15) achieved a Kᵢ < 0.005 nM and an IC₅₀ of 7 nM against wild-type HIV-1 protease, surpassing the potency of derivatives bearing smaller or linear N-alkoxy substituents [1]. While this study did not use the exact title compound, the cyclopentyloxy-phenyl-sulfonamide substructure is shared, providing class-level validation that the cyclopentyloxy ether is a potency-conferring pharmacophoric element. By contrast, the O-cyclohexyl analog (compound 16; IC₅₀ = 3 nM) showed slightly higher potency but with a larger ring size that alters conformational preference. The cyclopentyl ring represents an optimal balance of conformational restriction and steric accommodation within the protease P1′ pocket.

HIV Protease Inhibition Sulfonamide SAR Antiviral Drug Discovery

Positional Isomer Differentiation: 3-Methyl Substitution Pattern Provides Distinct Steric and Electronic Environment Around the Sulfonyl Chloride Reactive Center

The 3-methyl substitution in 4-(cyclopentyloxy)-3-methylbenzenesulfonyl chloride places the electron-donating methyl group ortho to the sulfonyl chloride group, whereas the 4-(cyclopentyloxy)-2-methyl positional isomer (CAS 1016730-44-1) places the methyl group meta to –SO₂Cl . In aromatic electrophilic substitution chemistry, an ortho-methyl group exerts a stronger inductive and steric influence on the sulfonyl chloride center than a meta-methyl group, potentially affecting both the electrophilicity of the –SO₂Cl moiety and the stereochemical outcome of nucleophilic displacement reactions with chiral amines. The 3-methyl isomer is specifically stocked as a catalog compound by Enamine (EN300-39653), Fluorochem, and Santa Cruz Biotechnology, whereas the 2-methyl isomer has more limited commercial availability [1].

Positional Isomerism Reactivity Sulfonamide Synthesis

Conformational Constraint Advantage: Cyclopentyloxy Ring Restricts Rotatable Bonds and Reduces Entropic Penalty Upon Target Binding Relative to Linear Alkoxy Analogs

The cyclopentyloxy substituent introduces a cyclic ether with restricted conformational freedom compared to linear alkoxy groups. The target compound has 3 rotatable bonds, identical to the 4-ethoxy-3-methyl analog but with the cyclopentane ring locked into a defined envelope or twist conformation [1][2]. In contrast, the 4-methoxy-3-methyl analog has only 2 rotatable bonds but minimal conformational constraint [3]. The well-established medicinal chemistry principle of conformational restriction states that pre-organizing a ligand into its bioactive conformation reduces the entropic penalty upon target binding, potentially improving binding affinity. The cyclopentyloxy group is a recognized bioisostere in PDE4 inhibitor design; the clinical candidate rolipram and numerous advanced leads (e.g., cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid) incorporate the 3-cyclopentyloxy-4-methoxyphenyl motif for this purpose [4].

Conformational Restriction Ligand Efficiency Bioisostere Design

Proven and Evidence-Supported Application Scenarios for 4-(Cyclopentyloxy)-3-methylbenzenesulfonyl Chloride in Research and Development


Synthesis of Cyclopentyloxy-Containing Sulfonamide Libraries for Antiviral Protease Inhibitor Discovery

The cyclopentyloxy-phenyl-sulfonamide motif has demonstrated sub-nanomolar affinity (Kᵢ < 0.005 nM, IC₅₀ = 7 nM) against wild-type HIV-1 protease in a series of N-alkoxy-arylsulfonamide inhibitors, validating this scaffold for antiviral drug discovery programs [1]. 4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride serves as a direct synthetic entry point to this chemotype: reaction with diverse amine nucleophiles (primary amines, amino acid derivatives, heterocyclic amines) generates the corresponding sulfonamide library in a single step. The 3-methyl substituent provides an additional vector for exploring steric interactions within the target binding pocket, while the sulfonyl chloride's high electrophilicity ensures near-quantitative conversion under mild conditions (room temperature, dichloromethane or THF, tertiary amine base).

Design of PDE4 Inhibitor Analogs Leveraging the Cyclopentyloxy Conformational Restriction Strategy

The cyclopentyloxy group is a cornerstone pharmacophoric element in phosphodiesterase-4 (PDE4) inhibitor design, featured prominently in rolipram and second-generation clinical candidates for asthma and COPD [2]. 4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride can be condensed with catecholamine-derived amines or tetrahydroisoquinoline scaffolds to generate PDE4-focused compound libraries. The conformeric restriction imparted by the cyclopentyl ring, combined with the elevated lipophilicity (XLogP3 = 3.5 vs. 2.6–2.8 for methoxy/ethoxy congeners), makes this sulfonyl chloride particularly suited for targeting the hydrophobic cAMP-binding pocket of PDE4 isoforms [3]. The computed Fsp³ value of 0.5 indicates a 50% fraction of sp³-hybridized carbons, aligning with modern medicinal chemistry preferences for increased three-dimensionality in screening libraries.

Targeted Covalent Inhibitor and Chemical Probe Development via Sulfonyl Fluoride Derivatization

The sulfonyl chloride functionality of 4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride can be converted to the corresponding sulfonyl fluoride (CAS 2138396-68-4), a milder electrophile suited for targeted covalent inhibitor design and activity-based protein profiling (ABPP) [4]. The cyclopentyloxy-methyl substitution pattern provides a defined steric footprint that can be exploited to achieve selectivity within a panel of serine hydrolases or other nucleophilic enzyme families. The distinct molecular weight (274.76 Da) and exact mass of the parent sulfonyl chloride facilitate MS-based verification of protein labeling stoichiometry.

Procurement for Compound Management and High-Throughput Screening Library Production

With multi-vendor availability from Enamine (EN300-39653), Fluorochem (F744776), Santa Cruz Biotechnology (sc-348299), and AKSci (9054CY)—all at ≥95% purity—this compound meets the sourcing redundancy requirements of industrial compound management facilities . The consistent CAS registry (1016523-64-0) and InChIKey (DVDZPGLQVLJPMG-UHFFFAOYSA-N) across suppliers ensure unambiguous identity verification. The compound is supplied in pack sizes from 50 mg to 10 g (Fluorochem), accommodating both initial SAR exploration (50–250 mg) and scale-up for lead optimization (1–10 g) . Long-term storage at ambient temperature in a cool, dry environment is recommended, with no special DOT/IATA transport classification required.

Quote Request

Request a Quote for 4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.